molecular formula C16H13N5O2 B14943461 N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14943461
M. Wt: 307.31 g/mol
InChI Key: CYNDNERXVRAVDI-UHFFFAOYSA-N
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Description

N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a naphthyl group, a triazolopyrimidine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Reagents such as hydrazine and formamide are often used under reflux conditions.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a nucleophilic substitution reaction. This step may require the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Strong bases like NaH in DMF, nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in inflammatory pathways . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

N-naphthalen-1-yl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C16H13N5O2/c22-14-8-13(21-16(20-14)17-9-18-21)15(23)19-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9,13H,8H2,(H,19,23)(H,17,18,20,22)

InChI Key

CYNDNERXVRAVDI-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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